molecular formula C14H11N3O3 B1424340 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1206969-05-2

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B1424340
CAS No.: 1206969-05-2
M. Wt: 269.25 g/mol
InChI Key: BBDFPBJGGVPKPM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, which are crucial for cell cycle regulation . Additionally, it can modulate the activity of adenosine A2A receptors, which are involved in immune response and inflammation . These interactions highlight the compound’s potential as a therapeutic agent in cancer and immunotherapy research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of CDK2 and Aurora B kinase leads to cell cycle arrest and apoptosis in cancer cells . Furthermore, its interaction with adenosine A2A receptors can enhance the immune system’s ability to target and eliminate tumor cells . These effects demonstrate the compound’s potential in cancer therapy and immunomodulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK2 and Aurora B kinase, inhibiting their enzymatic activity and disrupting cell cycle progression . Additionally, the compound acts as an antagonist to adenosine A2A receptors, preventing the receptor’s activation and subsequent signaling pathways . These molecular interactions underline the compound’s mechanism of action in regulating cell proliferation and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function . These findings suggest that the compound maintains its efficacy over time, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates immune response without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These observations highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects . These factors are important considerations for developing effective treatment strategies.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity . Understanding these localization mechanisms can aid in the design of more effective therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst to form the imidazo[1,5-a]pyrazine core. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
  • 5-(4-Methylphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
  • 5-(4-Chlorophenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid

Uniqueness

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

5-(4-methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-4-2-9(3-5-11)12-8-15-6-10-7-16-13(14(18)19)17(10)12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDFPBJGGVPKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC3=CN=C(N32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188599
Record name 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-05-2
Record name 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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